molecular formula C22H15ClN2O2S B304696 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone

3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone

Cat. No. B304696
M. Wt: 406.9 g/mol
InChI Key: LRUKYKBUKMBRPD-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone, also known as TQS, is a synthetic compound that belongs to the class of quinoxaline derivatives. TQS has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone involves the inhibition of various enzymes and proteins involved in cell growth and survival. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle progression. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone also inhibits the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. Additionally, 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to activate the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to have various biochemical and physiological effects. In cancer cells, 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone induces cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone also reduces the expression of various proteins involved in angiogenesis, the process by which tumors develop new blood vessels. In diabetes research, 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to improve glucose uptake and insulin sensitivity by regulating the expression of various genes involved in glucose metabolism. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone in lab experiments is its high potency and selectivity for its target proteins. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to have a high affinity for its target proteins, which makes it a useful tool for studying their functions. However, one limitation of using 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone in lab experiments is its potential toxicity. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone research. One direction is to study the potential of 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone in combination with other therapeutic agents for the treatment of various diseases. Another direction is to study the potential of 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone in animal models of disease to further understand its efficacy and safety. Additionally, further studies are needed to understand the mechanisms underlying the cytotoxic effects of 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone and to develop strategies to mitigate these effects.
In conclusion, 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its high potency and selectivity make it a useful tool for studying the functions of its target proteins. However, further studies are needed to fully understand its mechanisms of action and potential toxicity.

Synthesis Methods

The synthesis of 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone involves the reaction of 2-chloroacetophenone with 2-nitrobenzaldehyde, followed by reduction with sodium borohydride, and then sulfonation with chlorosulfonic acid. The resulting product is then subjected to a Wittig reaction with vinyl magnesium bromide to obtain 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone.

Scientific Research Applications

3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been studied extensively for its potential as a therapeutic agent for various diseases. In cancer research, 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has also been studied for its potential in treating diabetes by improving glucose uptake and insulin sensitivity. In neurodegenerative disorder research, 3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone

Molecular Formula

C22H15ClN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-[(E)-2-(2-chlorophenyl)ethenyl]quinoxaline

InChI

InChI=1S/C22H15ClN2O2S/c23-18-11-5-4-8-16(18)14-15-21-22(25-20-13-7-6-12-19(20)24-21)28(26,27)17-9-2-1-3-10-17/h1-15H/b15-14+

InChI Key

LRUKYKBUKMBRPD-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl

Origin of Product

United States

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